4-(4-Nitrobenzyl)-1-[2-(sulphonatooxy)ethyl]pyridinium
Overview
Description
Preparation Methods
The synthesis of 4-(4-Nitrobenzyl)-1-[2-(sulphonatooxy)ethyl]pyridinium typically involves the reaction of 4-nitrobenzyl chloride with 1-(2-hydroxyethyl)pyridinium in the presence of a base. The reaction conditions often include solvents like acetonitrile or dichloromethane and temperatures ranging from room temperature to reflux . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
4-(4-Nitrobenzyl)-1-[2-(sulphonatooxy)ethyl]pyridinium undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Addition: The pyridinium ring can participate in addition reactions with electrophiles.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-(4-Nitrobenzyl)-1-[2-(sulphonatooxy)ethyl]pyridinium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Medicine: Research is ongoing into its potential as an antimicrobial and anticancer agent.
Industry: It is used in the development of materials with specific electronic properties
Mechanism of Action
The mechanism of action of 4-(4-Nitrobenzyl)-1-[2-(sulphonatooxy)ethyl]pyridinium involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The pyridinium ring can also interact with nucleic acids and proteins, affecting their function .
Comparison with Similar Compounds
Similar compounds to 4-(4-Nitrobenzyl)-1-[2-(sulphonatooxy)ethyl]pyridinium include other pyridinium salts like 4-nitrobenzylpyridinium and 4-(4-nitrophenyl)pyridinium. These compounds share similar structural features but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its combination of a nitrobenzyl group and a sulphonatooxyethyl group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-[4-[(4-nitrophenyl)methyl]pyridin-1-ium-1-yl]ethyl sulfate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O6S/c17-16(18)14-3-1-12(2-4-14)11-13-5-7-15(8-6-13)9-10-22-23(19,20)21/h1-8H,9-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKVZOIIUYVOHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=[N+](C=C2)CCOS(=O)(=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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